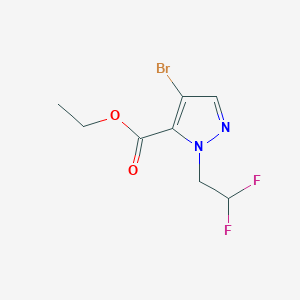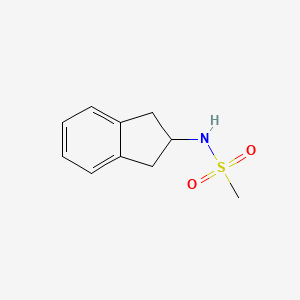![molecular formula C18H25N7O B2930584 4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415539-29-4](/img/structure/B2930584.png)
4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that consists of a morpholine ring, two pyrimidine rings, and a piperazine ring.
Mechanism of Action
The mechanism of action of 4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors, which are involved in the pathogenesis of different diseases. The compound has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to modulate the activity of certain receptors, such as dopamine receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific molecular target it interacts with. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In the brain, it has been shown to modulate neurotransmitter release, which may have potential therapeutic implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate. Additionally, the compound may have potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of 4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine. One direction is to further investigate its mechanism of action and molecular targets to better understand its potential therapeutic applications. Another direction is to explore its potential as a diagnostic tool for various diseases. Additionally, future studies may focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine involves the reaction of 4-(5-ethylpyrimidin-2-yl)piperazine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent.
Properties
IUPAC Name |
4-[2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-2-15-13-20-17(21-14-15)24-5-7-25(8-6-24)18-19-4-3-16(22-18)23-9-11-26-12-10-23/h3-4,13-14H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBSGWHBIUJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)


![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)
